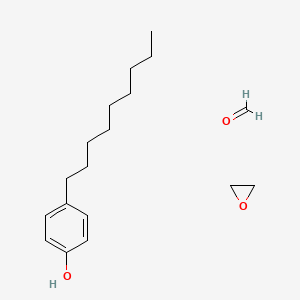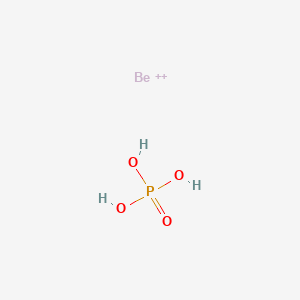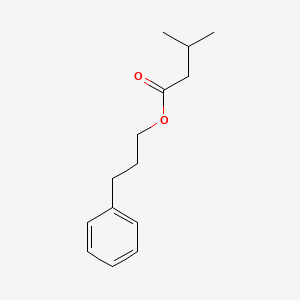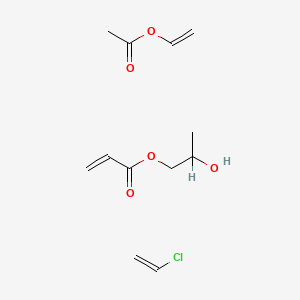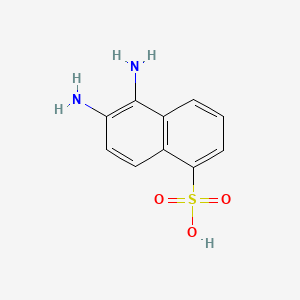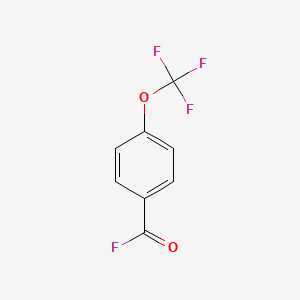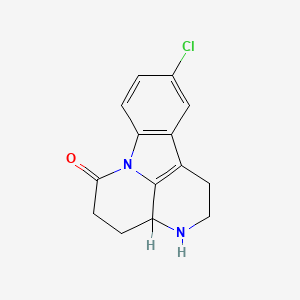
1-(1,3-Dioctadecoxypropan-2-yloxy)octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- is a complex organic compound with the molecular formula C57H116O3 and a molecular weight of 849.5 g/mol. This compound is known for its unique structure, which includes three octadecane chains connected by a 1,2,3-propanetriyltris(oxy) linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- typically involves the reaction of octadecane with 1,2,3-propanetriol (glycerol) under specific conditions. The reaction is catalyzed by an acid or base, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure conditions to increase yield and efficiency. The use of catalysts and solvents is optimized to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers
Wirkmechanismus
The mechanism by which Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including lipid metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecane, 1,1’-[1,3-propanediylbis(oxy)]bis-: Similar in structure but with a different linkage.
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]tris(1-propanol): Another compound with a similar backbone but different functional groups
Uniqueness
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- stands out due to its specific 1,2,3-propanetriyltris(oxy) linkage, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
6076-42-2 |
|---|---|
Molekularformel |
C57H116O3 |
Molekulargewicht |
849.5 g/mol |
IUPAC-Name |
1-(2,3-dioctadecoxypropoxy)octadecane |
InChI |
InChI=1S/C57H116O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-57(60-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-59-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 |
InChI-Schlüssel |
YEOQJOVGXZYQOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
6076-42-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


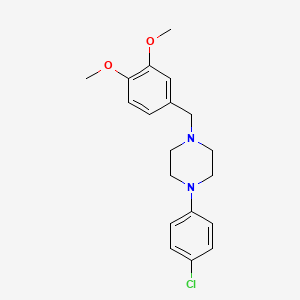
![Carbamic acid, [2-[ethyl(3-methylphenyl)amino]phenyl]-, ethyl ester](/img/structure/B1617599.png)


